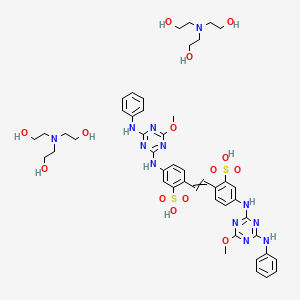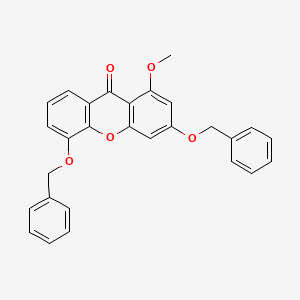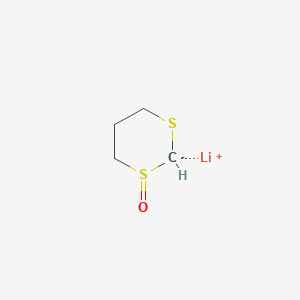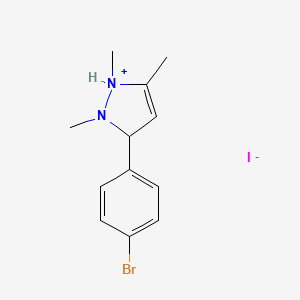![molecular formula C13H3F9O B14596047 2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol CAS No. 60008-51-7](/img/structure/B14596047.png)
2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol is a highly fluorinated organic compound with the molecular formula C12HF9O. It is known for its unique chemical structure, which includes multiple fluorine atoms, making it a valuable compound in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol typically involves the reaction of pentafluorobenzyl chloride with 2,3,5,6-tetrafluorophenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .
Aplicaciones Científicas De Investigación
2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and binding affinity to various biological molecules. This can lead to the modulation of biochemical pathways and the exertion of specific effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,5,6-Tetrafluorophenol
- Pentafluorophenol
- 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenol
Uniqueness
2,3,5,6-Tetrafluoro-4-[(pentafluorophenyl)methyl]phenol is unique due to its high degree of fluorination and the presence of both tetrafluorophenyl and pentafluorophenyl groups. This combination imparts distinctive chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
60008-51-7 |
|---|---|
Fórmula molecular |
C13H3F9O |
Peso molecular |
346.15 g/mol |
Nombre IUPAC |
2,3,5,6-tetrafluoro-4-[(2,3,4,5,6-pentafluorophenyl)methyl]phenol |
InChI |
InChI=1S/C13H3F9O/c14-4-2(5(15)9(19)10(20)8(4)18)1-3-6(16)11(21)13(23)12(22)7(3)17/h23H,1H2 |
Clave InChI |
NVQUGJBNXSTCMB-UHFFFAOYSA-N |
SMILES canónico |
C(C1=C(C(=C(C(=C1F)F)O)F)F)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14595972.png)



![1-Oxo-1-({[(propan-2-yl)oxy]carbonyl}peroxy)dodecane](/img/structure/B14595997.png)
![{[(2-Amino-4-chlorophenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14596018.png)
![N-Ethyl-N-[2-(2-methoxyethoxy)ethyl]aniline](/img/structure/B14596019.png)
![4-Ethoxy-N-[(1H-indol-3-yl)(phenyl)methyl]-N-(4-nitrophenyl)benzamide](/img/structure/B14596026.png)
![2-Azaspiro[4.5]decane, 2-(4-bromophenyl)-](/img/structure/B14596034.png)


![[5-(Ethoxymethyl)furan-2-yl]methanol;propanoic acid](/img/structure/B14596051.png)

